molecular formula C28H25N3O3 B2541223 14-(4-ethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 866811-03-2

14-(4-ethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B2541223
CAS No.: 866811-03-2
M. Wt: 451.526
InChI Key: QILBOZSJVCSFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-(4-ethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is a useful research compound. Its molecular formula is C28H25N3O3 and its molecular weight is 451.526. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .

Mode of Action

This compound acts as an antagonist to the PAR4 receptor . By binding to the receptor, it prevents the activation of PAR4, thereby inhibiting platelet activation and aggregation .

Biochemical Pathways

The inhibition of PAR4 leads to a decrease in platelet activation and aggregation. This affects the coagulation cascade , a series of biochemical reactions that ultimately lead to the formation of a blood clot. By inhibiting PAR4, the compound disrupts this cascade, reducing the formation of blood clots .

Pharmacokinetics

One study found that a similar compound showed good oral bioavailability and metabolic stability . These properties are crucial for the compound’s effectiveness as a drug, as they determine how much of the drug reaches its target and how long it remains active in the body .

Result of Action

The result of the compound’s action is a reduction in platelet activation and aggregation. This can help prevent the formation of blood clots, making the compound potentially useful in the treatment of conditions such as arterial thrombosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its bioavailability or metabolism. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy .

Properties

IUPAC Name

14-(4-ethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c1-3-18-7-9-20(10-8-18)27-23-17-31(16-19-5-4-6-21(13-19)32-2)24-15-26-25(33-11-12-34-26)14-22(24)28(23)30-29-27/h4-10,13-15,17H,3,11-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILBOZSJVCSFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC(=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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